5-(Hydroxymethyl)-5-phenylpiperidin-2-one
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Overview
Description
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by a piperidine ring substituted with a hydroxymethyl group and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of piperidine with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydroxymethylation: The final step involves the hydroxymethylation of the amine using formaldehyde under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-5-phenylpiperidin-2-one.
Reduction: 5-(Hydroxymethyl)-5-phenylpiperidin-2-ol.
Substitution: 4-Nitro-5-(hydroxymethyl)-5-phenylpiperidin-2-one (in the case of nitration).
Scientific Research Applications
5-(Hydroxymethyl)-5-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group, but with a furan ring instead of a piperidine ring.
5-(Hydroxymethyl)-2-pyrrolidone: Similar structure but with a pyrrolidone ring.
5-(Hydroxymethyl)-5-methylpiperidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is unique due to the presence of both a hydroxymethyl group and a phenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-5-phenylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-12(7-6-11(15)13-8-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULYRKQZCMHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1=O)(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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